molecular formula C31H54N7O18P3S B15544707 5-Hydroxydecanoyl-CoA

5-Hydroxydecanoyl-CoA

Cat. No.: B15544707
M. Wt: 937.8 g/mol
InChI Key: NPQWXMRSLVAKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O18P3S and its molecular weight is 937.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O18P3S

Molecular Weight

937.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxydecanethioate

InChI

InChI=1S/C31H54N7O18P3S/c1-4-5-6-8-19(39)9-7-10-22(41)60-14-13-33-21(40)11-12-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)

InChI Key

NPQWXMRSLVAKRI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between 5-Hydroxydecanoyl-CoA (5-HD-CoA) and mitochondrial ATP-sensitive potassium (mitoKATP) channels. It delves into the contentious role of 5-HD as a selective mitoKATP channel blocker, its metabolic fate, and the intricate signaling pathways involved. This document is intended to be a valuable resource for researchers in cardiovascular physiology, mitochondrial biology, and drug development.

Introduction: The Enigmatic Role of 5-Hydroxydecanoate (B1195396) (5-HD)

5-Hydroxydecanoate (5-HD) has been widely used as a pharmacological tool to investigate the physiological functions of mitochondrial ATP-sensitive potassium (mitoKATP) channels, particularly in the context of cardioprotection.[1][2] It has been frequently cited as a selective inhibitor of mitoKATP channels over their counterparts in the sarcolemma (sarcKATP).[1] However, a growing body of evidence challenges this selectivity and highlights the complex metabolic transformations of 5-HD, which are crucial for interpreting experimental outcomes.

A key aspect of 5-HD's mechanism of action is its intracellular conversion to this compound (5-HD-CoA). This conversion, catalyzed by acyl-CoA synthetase, marks its entry into the mitochondrial β-oxidation pathway.[2][3][4][5] This metabolic fate of 5-HD complicates its use as a straightforward mitoKATP channel blocker and suggests that its observed effects may be, at least in part, due to its metabolic consequences.[4][5]

This guide will explore the direct and indirect interactions of 5-HD and its metabolite, 5-HD-CoA, with mitoKATP channels, present quantitative data on these interactions, detail relevant experimental protocols, and visualize the complex signaling pathways involved.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of 5-HD and related compounds with KATP channels and metabolic enzymes.

Table 1: Inhibitory Potency of 5-Hydroxydecanoate (5-HD) on KATP Channels

CompoundChannel TypeIC50 / K1/2Species/TissueExperimental ConditionsReference
5-Hydroxydecanoate (5-HD)mitoKATP45-75 µMRat Heart and Liver MitochondriaK+ flux measurement in the presence of Mg2+, ATP, and a channel opener (e.g., diazoxide)[2][6]
5-Hydroxydecanoate (5-HD)sarcKATP~30 µMRat Ventricular MyocytesSingle-channel currents measured in inside-out patches in the presence of ATP[7][8]

Table 2: Kinetic Parameters of this compound (5-HD-CoA) in β-Oxidation

SubstrateEnzymeK_m_k_cat_SpeciesReference
This compoundMedium-chain acyl-CoA dehydrogenase (MCAD)12.8 ± 0.6 µM14.1 s⁻¹Human

Table 3: Effects of 5-HD-CoA and Related Compounds on KATP Channels

CompoundChannel TypeEffectExperimental SystemReference
This compound (5-HD-CoA)sarcKATP (Kir6.2/SUR2A)InsensitiveGiant inside-out patches from oocytes[7][8]
Coenzyme A (CoA)sarcKATPInhibition (at 1 µM)Inside-out patches from rat ventricular myocytes[7]

Signaling Pathways

The interaction between 5-HD/5-HD-CoA and mitoKATP channels is embedded in a complex network of signaling pathways, particularly relevant in cardioprotection. Key players in this network include Protein Kinase C epsilon (PKCε) and reactive oxygen species (ROS).

Opening of mitoKATP channels is believed to trigger a burst of ROS from the mitochondrial electron transport chain.[9] This ROS signal can then activate PKCε, which in a feedback loop, can further promote the open state of the mitoKATP channel.[10] 5-HD, by blocking the channel, can disrupt this signaling cascade. The precise interplay and the upstream activators of this pathway are areas of active research.

Below are Graphviz diagrams illustrating these pathways and the metabolic fate of 5-HD.

mitoKATP_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_mito Mitochondrion cluster_downstream Downstream Cardioprotective Effects Ischemic Preconditioning Ischemic Preconditioning mitoKATP mitoKATP Channel Ischemic Preconditioning->mitoKATP Pharmacological Agents (e.g., Diazoxide) Pharmacological Agents (e.g., Diazoxide) Pharmacological Agents (e.g., Diazoxide)->mitoKATP Opens ROS ROS Production mitoKATP->ROS Opening leads to Cell Survival Cell Survival mitoKATP->Cell Survival Contributes to PKCe_mito PKCε (mitochondrial) ROS->PKCe_mito Activates PKCe_mito->mitoKATP Phosphorylates & Promotes Opening (Positive Feedback) 5_HD 5-Hydroxydecanoate (5-HD) 5_HD->mitoKATP Inhibits

Signaling cascade involving mitoKATP, ROS, and PKCε.

Five_HD_Metabolism 5_HD 5-Hydroxydecanoate (5-HD) Acyl_CoA_Synthetase Acyl-CoA Synthetase 5_HD->Acyl_CoA_Synthetase Substrate 5_HD_CoA This compound (5-HD-CoA) Acyl_CoA_Synthetase->5_HD_CoA Produces Beta_Oxidation β-Oxidation Pathway 5_HD_CoA->Beta_Oxidation Enters Metabolic_Effects Metabolic Consequences (e.g., altered substrate utilization) Beta_Oxidation->Metabolic_Effects

Metabolic pathway of 5-Hydroxydecanoate (5-HD).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of 5-HD-CoA and mitoKATP channels.

Isolation of Mitochondria from Cardiac Tissue

This protocol is adapted from established methods for isolating functional mitochondria for subsequent assays.

Materials:

  • Isolation Buffer A: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.2 with KOH.

  • Isolation Buffer B: 250 mM sucrose, 10 mM HEPES, 0.1 mM EGTA, pH 7.2 with KOH.

  • Protease inhibitor cocktail.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Excise the heart from a euthanized animal and immediately place it in ice-cold Isolation Buffer A.

  • Mince the tissue finely with scissors in a petri dish on ice.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with Isolation Buffer A containing a protease inhibitor cocktail.

  • Homogenize the tissue with 5-7 gentle strokes.

  • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer B.

  • Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired experimental buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Patch-Clamp Analysis of mitoKATP Channels in Mitoplasts

This protocol describes the inside-out patch-clamp technique to directly measure the activity of mitoKATP channels.

Materials:

  • Isolated mitochondria.

  • Hypotonic swelling buffer: 5 mM HEPES, 100 µM EGTA, pH 7.2.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling pipettes.

  • Pipette solution (e.g., 150 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2).

  • Bath solution (e.g., 150 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM EGTA, pH 7.2).

  • ATP, 5-HD, and other pharmacological agents as needed.

Procedure:

  • Prepare mitoplasts by subjecting isolated mitochondria to a hypotonic shock in the swelling buffer for 1-2 minutes on ice. This ruptures the outer mitochondrial membrane.

  • Transfer the mitoplast suspension to the recording chamber on the patch-clamp setup.

  • Pull patch pipettes with a resistance of 10-20 MΩ when filled with pipette solution.

  • Approach a mitoplast with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Excise the patch to achieve the inside-out configuration, exposing the matrix side of the inner mitochondrial membrane to the bath solution.

  • Record single-channel currents at a desired holding potential (e.g., +40 mV).

  • Apply ATP to the bath to confirm the ATP-sensitivity of the channel (inhibition).

  • Perfuse the bath with solutions containing 5-HD or other test compounds to assess their effect on channel activity.

  • Analyze the single-channel data to determine open probability (Po), conductance, and mean open/closed times.

Mitochondrial Swelling Assay

This spectrophotometric assay indirectly measures the activity of mitoKATP channels by monitoring changes in mitochondrial volume.

Materials:

  • Isolated mitochondria.

  • Swelling buffer: 120 mM KCl, 10 mM HEPES, 5 mM KH₂PO₄, 2 mM EGTA, pH 7.2.

  • Respiratory substrates (e.g., glutamate (B1630785) and malate).

  • ATP, channel openers (e.g., diazoxide), and inhibitors (e.g., 5-HD).

  • Spectrophotometer capable of measuring light scattering at 540 nm.

Procedure:

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 30°C).

  • Add swelling buffer and respiratory substrates to a cuvette.

  • Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL and record the baseline absorbance at 540 nm.

  • Add ATP to inhibit the mitoKATP channel and observe any change in absorbance.

  • Add a channel opener (e.g., diazoxide) to induce K+ influx and subsequent mitochondrial swelling, which is detected as a decrease in absorbance.

  • To test the effect of an inhibitor, pre-incubate the mitochondria with the compound (e.g., 5-HD) before adding the channel opener.

  • Monitor the change in absorbance over time to determine the rate of swelling.

Conclusion and Future Directions

The relationship between this compound and mitochondrial KATP channels is more complex than initially perceived. While 5-HD does inhibit mitoKATP channels, its lack of absolute specificity and its metabolic conversion to 5-HD-CoA necessitate careful consideration in experimental design and data interpretation. The finding that sarcKATP channels are insensitive to 5-HD-CoA provides a potential avenue for dissecting the mitochondrial-specific effects, although the direct action of 5-HD-CoA on mitoKATP channels remains to be fully elucidated.

Future research should focus on:

  • Directly assessing the effect of 5-HD-CoA on mitoKATP channel activity using techniques like patch-clamping of mitoplasts.

  • Elucidating the complete signaling network upstream and downstream of mitoKATP channels in various physiological and pathological contexts.

  • Developing more specific pharmacological probes for mitoKATP channels to overcome the limitations of currently available compounds.

A deeper understanding of the intricate interplay between mitochondrial ion channels, cellular metabolism, and signaling pathways will be instrumental in developing novel therapeutic strategies for a range of diseases, including cardiovascular disorders and neurodegenerative conditions.

References

5-Hydroxydecanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoyl-CoA is a crucial intermediate in fatty acid metabolism. This technical guide provides an in-depth overview of its structural characteristics, its role in metabolic pathways, and the experimental protocols used for its study. While the 5-hydroxy isomer is of interest, it is important to note that the related molecule, 3-hydroxydecanoyl-CoA, is more commonly documented in scientific literature, particularly in the context of fatty acid biosynthesis and the production of biopolymers like polyhydroxyalkanoates (PHAs). This document will focus on this compound while drawing comparative insights from its more studied isomer where relevant.

Core Structural Characteristics

This compound is an acyl-CoA thioester. The core structure consists of a coenzyme A molecule linked to a 10-carbon fatty acid (decanoic acid) that is hydroxylated at the fifth carbon position.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C31H54N7O18P3S
Average Molecular Weight 937.783 g/mol
Monoisotopic Molecular Weight 937.245888185 Da

Metabolic Significance and Signaling Pathways

This compound is an intermediate in the β-oxidation of fatty acids. This metabolic pathway is fundamental for energy production from lipids. The presence of a hydroxyl group on the acyl chain can influence the efficiency of this process.

The Role of this compound in β-Oxidation

The β-oxidation spiral is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH.

A simplified workflow of this process is depicted below:

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation FAD -> FADH₂ Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Dehydrogenation->Trans_Enoyl_CoA Hydration Enoyl-CoA Hydratase Trans_Enoyl_CoA->Hydration H₂O L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Hydration->L_3_Hydroxyacyl_CoA Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->Dehydrogenation2 NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis CoA-SH Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA

Figure 1: The β-Oxidation Pathway.

In the case of this compound, the hydroxyl group is not at the typical 3-position. This structural difference can potentially create a bottleneck in the β-oxidation pathway, as the standard enzymatic machinery is optimized for L-3-hydroxyacyl-CoA intermediates. This may lead to the accumulation of metabolic intermediates and has implications for cellular energy homeostasis.

Experimental Protocols

The study of this compound involves its synthesis, purification, and characterization, as well as its use in enzymatic assays. The following are generalized protocols that can be adapted for these purposes.

Synthesis of Acyl-CoA Esters

A common method for the synthesis of acyl-CoA esters is the acylation of Coenzyme A using an activated carboxylic acid.

synthesis_workflow Start Start: 5-Hydroxydecanoic Acid Activation Activate Carboxylic Acid (e.g., with CDI or Ethyl Chloroformate) Start->Activation CoA_Addition React with Coenzyme A (CoA) Activation->CoA_Addition Reaction Acylation Reaction CoA_Addition->Reaction Purification Purify Product (e.g., HPLC) Reaction->Purification Product This compound Purification->Product

Figure 2: General Workflow for Acyl-CoA Synthesis.

Detailed Methodology:

  • Activation of 5-Hydroxydecanoic Acid: The carboxylic acid is activated to facilitate the reaction with the thiol group of Coenzyme A. This can be achieved using reagents like carbonyldiimidazole (CDI) or ethyl chloroformate.

  • Reaction with Coenzyme A: The activated 5-hydroxydecanoic acid is then mixed with a solution of Coenzyme A. The reaction is typically carried out in a buffered aqueous solution.

  • Purification: The resulting this compound is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).

Enzymatic Assays

Enzymatic assays are crucial for studying the interaction of this compound with enzymes of the β-oxidation pathway. A general approach involves monitoring the change in concentration of reactants or products over time.

Example: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the oxidation of the hydroxyl group of a hydroxyacyl-CoA, which is coupled to the reduction of NAD⁺ to NADH. The production of NADH can be monitored spectrophotometrically at 340 nm.

Protocol Outline:

  • Prepare Reaction Mixture: A buffered solution containing NAD⁺ and the enzyme 3-hydroxyacyl-CoA dehydrogenase is prepared.

  • Initiate Reaction: The reaction is initiated by adding a known concentration of the substrate (in this case, an adapted assay would use this compound).

  • Monitor NADH Production: The increase in absorbance at 340 nm, corresponding to the formation of NADH, is measured over time using a spectrophotometer.

  • Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

A logical diagram for selecting an appropriate assay is presented below:

Methodological & Application

Quantification of 5-Hydroxydecanoyl-CoA by LC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoyl-CoA is a critical intermediate in the beta-oxidation of 5-hydroxydecanoate. Its accurate quantification is essential for studying fatty acid metabolism and its implications in various physiological and pathological states. This document provides detailed application notes and protocols for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Signaling Pathway: Metabolism of 5-Hydroxydecanoate

5-Hydroxydecanoate is activated to this compound and subsequently enters the mitochondrial beta-oxidation spiral. The pathway involves several enzymatic steps, and understanding this process is crucial for interpreting quantitative data.

Caption: Mitochondrial beta-oxidation of 5-Hydroxydecanoate.

Experimental Protocols

Sample Preparation from Biological Tissues

This protocol outlines the extraction of this compound from tissue samples for LC-MS/MS analysis.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (IS) solution (e.g., C17-CoA or a stable isotope-labeled analog)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2:1 (v/v) methanol (B129727):chloroform

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium (B1175870) acetate

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.

  • Add a known amount of internal standard to the tissue.

  • Add 1 mL of ice-cold 10% TCA or 2:1 methanol:chloroform.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Solid Phase Extraction (SPE) for cleanup:

    • Condition an SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water
Mobile Phase BAcetonitrile (ACN)
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
0.0 - 2.0 min5% B
2.0 - 10.0 minLinear gradient to 95% B
10.0 - 12.0 minHold at 95% B
12.1 - 15.0 minReturn to 5% B and equilibrate

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions

Quantitative Data

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions and expected retention times for this compound. These values are based on the known fragmentation patterns of similar acyl-CoA molecules and should be optimized in your laboratory. The characteristic neutral loss of the CoA group (507 Da) is a common fragmentation pathway for acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected RT (min)
This compound926.4419.410035~7.5
Internal Standard (C17-CoA)992.5485.510040~9.2

Note: The precursor ion for this compound is calculated as [M+H]+. The product ion is derived from the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of Coenzyme A.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow LC-MS/MS Workflow for this compound Quantification sample_prep Sample Preparation (Tissue Homogenization, Protein Precipitation) spe Solid Phase Extraction (SPE) (Cleanup and Concentration) sample_prep->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification using Internal Standard) ms_detection->data_analysis results Results (Concentration of this compound) data_analysis->results

Caption: A streamlined workflow for accurate quantification.

Data Presentation and Analysis

For accurate quantification, a calibration curve should be prepared using a certified standard of this compound. The concentration of the analyte in the biological samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Example Calibration Curve Data:

Standard Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,200105,0000.0495
526,500107,0000.2477
1054,000106,5000.5070
50275,000108,0002.5463
100560,000107,5005.2093
5002,850,000109,00026.1468

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (R²) of >0.99.

Conclusion

This document provides a comprehensive guide for the quantification of this compound by LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the provided diagrams and data tables, offer a solid foundation for researchers to implement this method in their laboratories. Adherence to these guidelines will enable the acquisition of accurate and reproducible data, facilitating a deeper understanding of the role of this compound in metabolic pathways.

Application Notes and Protocols: Stable Isotope Labeling of 5-Hydroxydecanoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoyl-CoA is a critical intermediate in the β-oxidation of 5-hydroxydecanoate, a compound known to influence cellular metabolism and mitochondrial function. Understanding the metabolic fate of this compound is crucial for elucidating its role in various physiological and pathological processes. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for tracing the metabolism of this molecule with high specificity and sensitivity. These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing studies.

I. Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is a two-step process involving the chemical synthesis of labeled 5-hydroxydecanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester.

A. Proposed Synthesis of ¹³C-Labeled 5-Hydroxydecanoic Acid

A plausible synthetic route for ¹³C-labeled 5-hydroxydecanoic acid can be adapted from established methods for synthesizing labeled fatty acids. The following is a proposed protocol for the synthesis of [1-¹³C]-5-hydroxydecanoic acid.

Protocol 1: Synthesis of [1-¹³C]-5-Hydroxydecanoic Acid

Materials:

  • 1-bromo-4-pentanol

  • Magnesium turnings

  • [¹³C]Carbon dioxide (gas)

  • Hexanoic acid

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 1-bromo-4-pentanol with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • ¹³C-Carboxylation: Bubble [¹³C]CO₂ gas through the Grignard reagent solution at low temperature (e.g., -78°C). This will introduce the ¹³C label at the carboxyl position.

  • Acidification and Extraction: Acidify the reaction mixture with dilute HCl to protonate the carboxylate. Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude [1-¹³C]-5-hydroxynonanoic acid by silica (B1680970) gel chromatography.

  • Chain Elongation (if necessary for other labeling positions): For labeling at other positions, a multi-step synthesis involving coupling of labeled alkyl halides with appropriate precursors would be required, as described in the synthesis of other labeled fatty acids.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

B. Enzymatic Synthesis of Isotopically Labeled this compound

The conversion of the free fatty acid to its CoA ester is efficiently catalyzed by acyl-CoA synthetases.

Protocol 2: Enzymatic Synthesis of [1-¹³C]-5-Hydroxydecanoyl-CoA

Materials:

  • [1-¹³C]-5-hydroxydecanoic acid

  • Coenzyme A (CoA)

  • Long-chain acyl-CoA synthetase (LACS) from a commercial source or purified from a suitable organism

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, ATP, MgCl₂, Triton X-100, and Coenzyme A.

  • Substrate Addition: Add the synthesized [1-¹³C]-5-hydroxydecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid).

  • Purification: Purify the [1-¹³C]-5-Hydroxydecanoyl-CoA from the reaction mixture using solid-phase extraction. Elute the product with a suitable solvent mixture (e.g., methanol/water).

  • Quantification and Characterization: Determine the concentration of the synthesized labeled acyl-CoA using UV spectrophotometry (A₂₆₀) and confirm its identity and isotopic enrichment by LC-MS/MS.

II. Metabolic Tracing with Labeled this compound

This section outlines a general protocol for tracing the metabolic fate of stable isotope-labeled this compound in a cell culture system.

Protocol 3: Metabolic Tracing in Cultured Cells

Materials:

  • Cultured cells of interest (e.g., hepatocytes, cardiomyocytes)

  • Cell culture medium

  • [¹³C]-5-Hydroxydecanoyl-CoA (or its precursor, [¹³C]-5-hydroxydecanoic acid, which will be activated intracellularly)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Acetonitrile (B52724) (ice-cold)

  • Water (LC-MS grade)

  • Internal standards for acyl-CoAs (e.g., odd-chain acyl-CoAs)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere and grow.

    • Replace the standard culture medium with a medium containing the isotopically labeled tracer ([¹³C]-5-hydroxydecanoic acid). The concentration and incubation time should be optimized based on the specific cell type and experimental goals.

  • Metabolite Extraction:

    • After the desired incubation period, rapidly wash the cells with ice-cold PBS to remove extracellular tracer.

    • Quench metabolism and extract intracellular metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the metabolites.

    • Add internal standards to the extracts for quantification.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is a common method.[1]

    • Detect and quantify the labeled and unlabeled acyl-CoAs and their downstream metabolites using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

  • Data Analysis:

    • Calculate the isotopic enrichment in the precursor and product pools.

    • Determine the fractional contribution of the tracer to the product pools.

    • Perform metabolic flux analysis to quantify the rates of relevant metabolic pathways.

III. Data Presentation

Quantitative data from metabolic tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Key Metabolites Following Incubation with [¹³C]-5-Hydroxydecanoic Acid

MetaboliteUnlabeled (M+0) Abundance (Relative %)Labeled (M+X) Abundance (Relative %)Isotopic Enrichment (%)Fold Change vs. Control
This compound25.3 ± 3.174.7 ± 3.174.7N/A
Decenoyl-CoA80.1 ± 5.519.9 ± 5.519.94.2
3-Hydroxydecanoyl-CoA85.6 ± 6.214.4 ± 6.214.43.1
3-Ketodecanoyl-CoA90.2 ± 4.89.8 ± 4.89.82.5
Octanoyl-CoA95.7 ± 3.94.3 ± 3.94.31.8
Acetyl-CoA98.1 ± 2.11.9 ± 2.11.91.2

Data are presented as mean ± standard deviation from three independent experiments. Isotopic enrichment is calculated as the percentage of the labeled form relative to the total pool of the metabolite.

Table 2: LC-MS/MS Parameters for the Quantification of this compound and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound936.4429.1458.2
[¹³C]-5-Hydroxydecanoyl-CoA937.4430.1458.2
Decanoyl-CoA920.4413.1459.5
Octanoyl-CoA892.4385.14210.8
Acetyl-CoA810.2303.1352.1

IV. Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_tracing Metabolic Tracing Experiment cluster_analysis Analysis s1 Chemical Synthesis of [¹³C]-5-Hydroxydecanoic Acid s2 Enzymatic Synthesis of [¹³C]-5-Hydroxydecanoyl-CoA s1->s2 Acyl-CoA Synthetase t2 Incubation with [¹³C]-Tracer s2->t2 Introduce Tracer t1 Cell Culture t1->t2 t3 Metabolite Extraction t2->t3 a1 LC-MS/MS Analysis t3->a1 Analyze Extracts a2 Data Processing and Isotopologue Analysis a1->a2 a3 Metabolic Flux Analysis a2->a3

Caption: Experimental workflow for stable isotope tracing.

beta_oxidation_pathway M0 5-Hydroxydecanoic Acid (Labeled Precursor) M1 This compound M0->M1 Acyl-CoA Synthetase M2 5-Hydroxy-trans-Δ²-enoyl-CoA M1->M2 Acyl-CoA Dehydrogenase M3 3,5-Dihydroxydecanoyl-CoA M2->M3 Enoyl-CoA Hydratase M4 5-Hydroxy-3-ketodecanoyl-CoA M3->M4 3-Hydroxyacyl-CoA Dehydrogenase M5 3-Hydroxyoctanoyl-CoA M4->M5 Thiolase M6 Acetyl-CoA (Labeled Product) M5->M6 Further β-oxidation cycles

Caption: β-oxidation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Functional Differences Between 3-Hydroxy and 5-Hydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of 3-hydroxy acyl-CoAs and 5-hydroxy acyl-CoAs, supported by experimental data. It delves into their distinct metabolic fates and signaling functions, offering valuable insights for research and therapeutic development.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. The position of functional groups on the acyl chain can dramatically alter their biochemical properties and biological functions. This guide focuses on the functional distinctions between two such classes of molecules: 3-hydroxy acyl-CoAs and 5-hydroxy acyl-CoAs. While 3-hydroxy acyl-CoAs are well-established intermediates in the vital process of fatty acid β-oxidation, the roles of 5-hydroxy acyl-CoAs are less ubiquitous and appear to be context-dependent, involving both metabolic interference and cellular signaling.

Biochemical Roles and Metabolic Pathways

3-Hydroxy Acyl-CoAs: Key Intermediates in β-Oxidation

3-Hydroxy acyl-CoAs are indispensable intermediates in the mitochondrial β-oxidation of fatty acids, a primary pathway for energy production from lipids. In this cyclical process, a long-chain fatty acyl-CoA is sequentially shortened by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂. The formation and subsequent oxidation of a 3-hydroxy acyl-CoA is a critical step in this pathway.

The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. This reaction is the third step in the four-step β-oxidation spiral. Various isoforms of HADH exist, exhibiting preferences for short-, medium-, or long-chain acyl-CoAs.

Beta_Oxidation_Pathway Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: The β-Oxidation Pathway of Fatty Acids.
5-Hydroxy Acyl-CoAs: Metabolic Bottlenecks and Signaling Molecules

In contrast to their 3-hydroxy counterparts, 5-hydroxy acyl-CoAs are not standard intermediates of fatty acid metabolism. The most studied example is 5-hydroxydecanoyl-CoA, which is formed from its corresponding fatty acid, 5-hydroxydecanoate (B1195396). Experimental evidence has shown that this compound can enter the β-oxidation pathway and be processed by the first two enzymes, acyl-CoA dehydrogenase and enoyl-CoA hydratase. However, the resulting 3,5-dihydroxydecanoyl-CoA is a poor substrate for 3-hydroxyacyl-CoA dehydrogenase, creating a bottleneck in the metabolic flux. This inhibition of β-oxidation is a key functional difference.

Furthermore, 5-hydroxydecanoate has been widely used as a pharmacological tool to study ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic events. It is proposed to act by inhibiting the mitochondrial ATP-sensitive potassium (mitoKATP) channel, suggesting a role in cellular signaling pathways related to cardioprotection.

Quantitative Data Comparison

The functional differences between 3-hydroxy and 5-hydroxy acyl-CoAs are underscored by the kinetic parameters of the enzymes that metabolize them.

SubstrateEnzymeKm (µM)Vmax or kcatSource
3-Hydroxyacyl-CoAs (various chain lengths) 3-Hydroxyacyl-CoA Dehydrogenase (pig heart)2 - 10Most active with medium-chain substrates
Acetoacetyl-CoA (C4)3-Hydroxyacyl-CoA Dehydrogenase (Ralstonia eutropha)48149 µmol mg⁻¹ min⁻¹
5-Hydroxy-substituted Acyl-CoAs
This compoundMedium-Chain Acyl-CoA Dehydrogenase (human liver)12.8 ± 0.614.1 s⁻¹
5-Hydroxydecenoyl-CoAEnoyl-CoA Hydratase~12.7~25.7 µmol min⁻¹
3,5-Dihydroxydecanoyl-CoA3-Hydroxyacyl-CoA DehydrogenaseNot reportedSignificantly reduced compared to L-3-hydroxydecanoyl-CoA

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for measuring the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by measuring the rate of NADH formation, which is monitored by the increase in absorbance at 340 nm.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 10 mM NAD⁺ solution in water

  • 1 mM 3-hydroxyacyl-CoA substrate solution (e.g., 3-hydroxybutyryl-CoA, 3-hydroxydecanoyl-CoA) in water

  • Enzyme preparation (e.g., purified enzyme or mitochondrial extract)

Procedure:

  • In a quartz cuvette, combine 880 µL of potassium phosphate buffer, 50 µL of NAD⁺ solution, and 50 µL of the enzyme preparation.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the 3-hydroxyacyl-CoA substrate solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general workflow for the extraction and quantification of acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoAs are extracted from the sample, separated by reverse-phase liquid chromatography, and detected and quantified by a mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water)

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: Homogenize the biological sample in the presence of internal standards and the cold extraction solvent. Centrifuge to pellet cellular debris.

  • Solid-Phase Extraction (optional for cleanup): Pass the supernatant through a C18 SPE cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent.

  • LC Separation: Inject the extracted sample onto a C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different acyl-CoA species.

  • MS/MS Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target acyl-CoAs.

  • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards and the corresponding internal standards to quantify the acyl-CoAs in the sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Cells or Tissues) Homogenization Homogenization with Internal Standards Biological_Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification of 3-hydroxy and 5-hydroxy acyl-CoAs Enzyme_Assay Enzyme Activity Assay (Spectrophotometric) Extraction->Enzyme_Assay Metabolism study with purified enzymes Metabolic_Flux Metabolic Flux Analysis LC_MSMS->Metabolic_Flux Signaling_Analysis Signaling Pathway Analysis LC_MSMS->Signaling_Analysis Kinetic_Parameters Determination of Km and Vmax Enzyme_Assay->Kinetic_Parameters

Figure 2: Experimental workflow for comparing acyl-CoA metabolism.

Signaling Pathways

The functional divergence of 5-hydroxy acyl-CoAs extends beyond metabolism into cellular signaling. 5-Hydroxydecanoate's inhibitory effect on the mitoKATP channel is a prime example. Opening of this channel is considered a key step in cardioprotective signaling pathways. By inhibiting this channel, 5-hydroxydecanoate can block the protective effects of ischemic preconditioning. This suggests that 5-hydroxy acyl-CoAs, or their precursors, can act as signaling molecules that modulate mitochondrial function and cellular responses to stress.

Signaling_Pathway Ischemic_Preconditioning Ischemic Preconditioning MitoKATP_Channel mitoKATP Channel Ischemic_Preconditioning->MitoKATP_Channel Activates MitoKATP_Opener mitoKATP Channel Opener (e.g., Diazoxide) MitoKATP_Opener->MitoKATP_Channel Activates Cardioprotection Cardioprotection MitoKATP_Channel->Cardioprotection Leads to Five_HD 5-Hydroxydecanoate Five_HD->MitoKATP_Channel Inhibits

Figure 3: Proposed signaling role of 5-hydroxydecanoate.

Conclusion

The functional differences between 3-hydroxy and 5-hydroxy acyl-CoAs are profound. 3-Hydroxy acyl-CoAs are integral and efficient substrates in the central energy-generating pathway of fatty acid β-oxidation. In contrast, 5-hydroxy acyl-CoAs, exemplified by this compound, act as metabolic disruptors by creating a bottleneck in this pathway. Furthermore, the precursor of this compound, 5-hydroxydecanoate, exhibits a distinct signaling role by modulating the activity of the mitochondrial ATP-sensitive potassium channel, thereby influencing cellular responses to ischemic stress.

These distinctions highlight the remarkable specificity of metabolic enzymes and the intricate interplay between metabolism and cellular signaling. For researchers in drug development, understanding these differences is crucial. The targeted inhibition of β-oxidation by 5-hydroxy analogs could be explored in conditions where this pathway is dysregulated, such as in certain cancers. Conversely, the signaling properties of these molecules may offer novel therapeutic avenues for conditions like ischemic heart disease. Further research into the broader occurrence and roles of 5-hydroxy acyl-CoAs in various physiological and pathological contexts is warranted to fully exploit their scientific and therapeutic potential.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.